
2-Amino-2-methylpropanamide
Overview
Description
2-Amino-2-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, featuring an amino group and a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanol with an appropriate amide-forming reagent. One common method is the reaction of 2-amino-2-methylpropanol with acetic anhydride, which yields this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the large-scale reaction of isobutylene with chlorine in the presence of acetonitrile, followed by hydrolysis to yield the desired amide . This method allows for efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
2-Propanamine, 2-methyl-:
2-Amino-2-methylpropanol: This compound is a precursor in the synthesis of 2-Amino-2-methylpropanamide and has similar chemical properties.
Uniqueness: this compound is unique due to its combination of an amino group and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-Amino-2-methylpropanamide derivatives interact with the ghrelin receptor and what are the downstream effects?
A: Research indicates that certain this compound derivatives, specifically N-[1(R)-1, 2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677), act as potent agonists of the ghrelin receptor [, ]. This interaction stimulates the receptor, leading to the activation of the G protein Gαo1 []. This activation initiates downstream signaling cascades, ultimately impacting various physiological processes, including growth hormone secretion.
Q2: What is the significance of understanding the structure-activity relationship (SAR) of these compounds?
A: Understanding the SAR of this compound derivatives and related compounds is crucial for developing more selective and potent ghrelin receptor modulators []. By studying how specific structural modifications impact receptor binding and activity, researchers can optimize desired pharmacological properties while minimizing off-target effects. This knowledge is essential for designing novel therapeutics targeting the ghrelin receptor for various conditions, including growth hormone deficiencies and metabolic disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


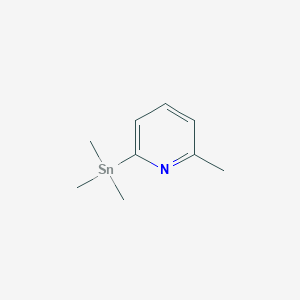
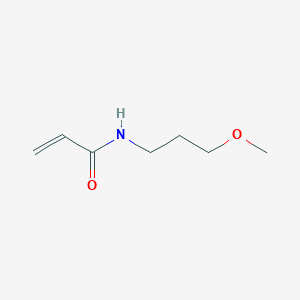
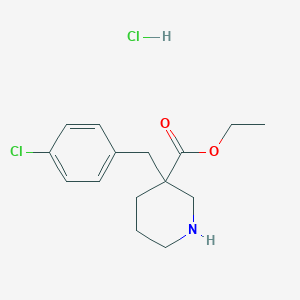
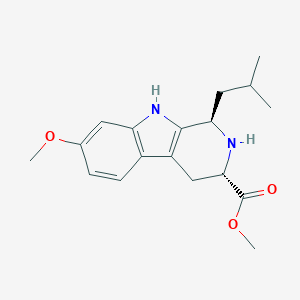
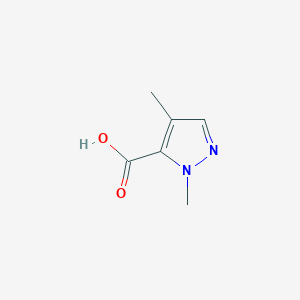
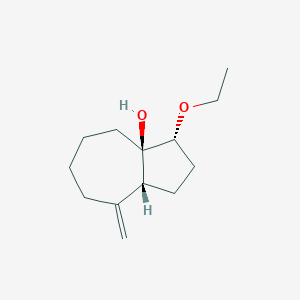
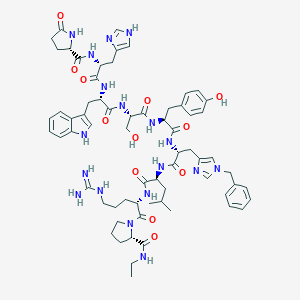
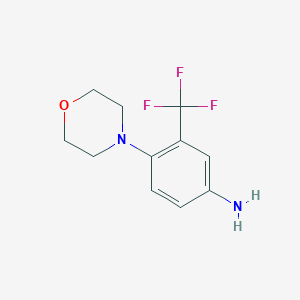
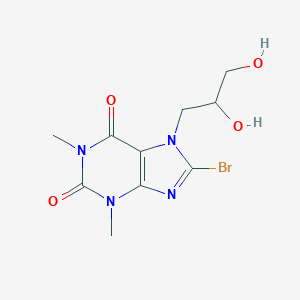
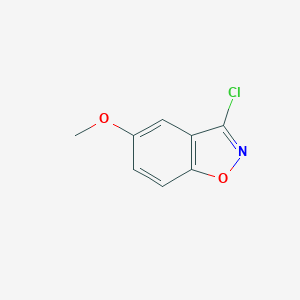
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
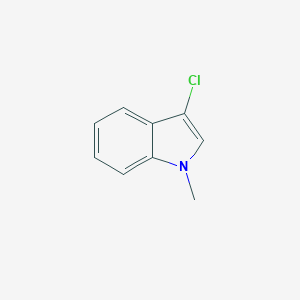
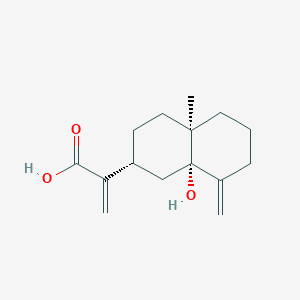
![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
